3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Description
3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H20N6O3S and its molecular weight is 388.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, the αvβ6 integrin plays a crucial role in cell adhesion and migration processes .
Mode of Action
This compound interacts with the αvβ6 integrin, inhibiting its function . It has a very high affinity for the αvβ6 integrin, as demonstrated in a radioligand binding assay . The inhibition of αvβ6 integrin disrupts cell adhesion and migration, which can have various downstream effects depending on the cellular context .
Pharmacokinetics
The compound has pharmacokinetic properties that are commensurate with inhaled dosing by nebulization . It has a long dissociation half-life (7 hours), indicating that it remains active for a significant period after administration . Furthermore, it has very high solubility in saline at pH 7 (>71 mg/mL), which could enhance its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of cell adhesion and migration processes due to the inhibition of αvβ6 integrin . This could potentially lead to the prevention of disease progression in conditions where these processes play a detrimental role.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, and hence its bioavailability . .
Properties
IUPAC Name |
3-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S/c1-11-15(12(2)21-20-11)27(25,26)22-8-5-13(6-9-22)23-10-19-16-14(17(23)24)4-3-7-18-16/h3-4,7,10,13H,5-6,8-9H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFJXWQCTVHONO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.